molecular formula C25H30F3NO2 B15217414 (Z)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone-O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) Oxime

(Z)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone-O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) Oxime

Cat. No.: B15217414
M. Wt: 433.5 g/mol
InChI Key: XKEXBFZQUALQFX-STBIYBPSSA-N
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Description

(Z)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone-O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) Oxime (CAS: 1418144-67-8) is a structurally complex oxime derivative with a molecular formula of C₂₅H₃₀F₃NO₂ and a molecular weight of 433.506 g/mol . The compound features a hydroxymethyl-substituted phenyl group linked to an ethanone moiety, which is further conjugated via an oxime bridge to a 4-cyclohexyl-3-(trifluoromethyl)benzyl group.

Its synthesis likely involves oxime formation from a ketone precursor, analogous to methods described for related trifluoromethyl-substituted oximes .

Properties

Molecular Formula

C25H30F3NO2

Molecular Weight

433.5 g/mol

IUPAC Name

[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methanol

InChI

InChI=1S/C25H30F3NO2/c1-3-19-14-21(10-11-22(19)15-30)17(2)29-31-16-18-9-12-23(20-7-5-4-6-8-20)24(13-18)25(26,27)28/h9-14,20,30H,3-8,15-16H2,1-2H3/b29-17+

InChI Key

XKEXBFZQUALQFX-STBIYBPSSA-N

Isomeric SMILES

CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CO

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime typically involves multiple steps:

    Formation of the Ethanone Derivative: The initial step involves the synthesis of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one. This can be achieved through Friedel-Crafts acylation of 3-Ethyl-4-(hydroxymethyl)benzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxime Formation: The ethanone derivative is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.

    O-Benzylation: The final step involves the O-benzylation of the oxime with 4-cyclohexyl-3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(E)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Isomeric Analog: (E)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone-O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) Oxime

  • CAS : 1418144-66-7
  • Molecular Formula: C₂₅H₃₀F₃NO₂ (identical to Z-isomer)
  • Key Differences :
    • The E-isomer exhibits an opposite configuration at the oxime double bond, leading to distinct steric and electronic interactions.
    • Designated as Siponimod Alcohol Impurity , the E-isomer is associated with reduced pharmacological efficacy compared to the Z-form, underscoring the importance of stereochemistry in drug development .
    • Physical Properties : Both isomers share similar solubility and molecular weight but differ in chromatographic retention times and spectral data (e.g., NMR and LC-MS), enabling analytical differentiation .

Functional Analog: 6-(4-Chlorobenzyl)-3-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-1,2-oxazine

  • Synthesis : Prepared via oxime cyclization of (Z/E)-1-(4-(trifluoromethyl)phenyl)pent-4-en-1-one oxime and 1-chloro-4-iodobenzene, yielding an 80% product with a melting point of 92–93°C .
  • Structural Comparison :
    • Shares a trifluoromethylphenyl group , enhancing lipophilicity and metabolic stability.
    • Replaces the hydroxymethyl-ethylphenyl group with a chlorobenzyl-substituted oxazine ring, altering hydrogen-bonding capacity and steric bulk.
  • Applications : Demonstrates higher synthetic yield than the target compound, suggesting optimized reaction conditions for trifluoromethylated systems .

Pharmaceutical Impurities with Shared Substituents

Compounds like 2-[Benzyl(1,1-dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanol (CAS: 24085-03-8) and its hydrochloride derivative (CAS: 24085-08-3) share:

  • Hydroxymethylphenyl groups , influencing solubility and oxidative stability.
  • Regulatory Relevance : Used as reference standards in pharmaceutical quality control, highlighting the importance of hydroxymethyl motifs in drug impurity profiling .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS/Ref. Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
(Z)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone-O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) Oxime 1418144-67-8 C₂₅H₃₀F₃NO₂ 433.506 Hydroxymethylphenyl, cyclohexyl, trifluoromethyl Controlled product; Z-configuration critical
(E)-Isomer (Siponimod Alcohol Impurity) 1418144-66-7 C₂₅H₃₀F₃NO₂ 433.506 Same as above but E-configuration Pharmacologically less active; analytical impurity
6-(4-Chlorobenzyl)-3-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-1,2-oxazine N/A C₁₈H₁₇ClF₃NO 363.78 Chlorobenzyl, trifluoromethylphenyl, oxazine ring High synthetic yield (80%); distinct ring system
2-[Benzyl(1,1-dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanol 24085-03-8 C₂₀H₂₇NO₂ 313.44 Hydroxymethylphenyl, benzyl-tert-butyl amine Pharmaceutical reference standard

Research Findings and Implications

  • Stereochemical Impact : The Z/E isomerism in oximes significantly affects biological activity and regulatory status, necessitating precise stereochemical control during synthesis .
  • Trifluoromethyl Utility : The trifluoromethyl group in all compared compounds enhances lipophilicity and resistance to metabolic degradation, a common strategy in medicinal chemistry .
  • Synthetic Challenges : While the target compound requires specialized handling, analogs like the oxazine derivative demonstrate scalable synthesis, suggesting opportunities for process optimization .

Biological Activity

(Z)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone-O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime, also known by its CAS number 1418144-67-8, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C21H26F3N2O2C_{21}H_{26}F_3N_2O_2, with a molecular weight of approximately 396.44 g/mol. The compound features a complex structure that may contribute to its biological activity, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC21H26F3N2O2C_{21}H_{26}F_3N_2O_2
Molecular Weight396.44 g/mol
CAS Number1418144-67-8

Antitumor Activity

Recent studies suggest that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related oxime derivatives has shown efficacy against various cancer cell lines, including those of breast and prostate cancer. The mechanism of action is thought to involve the inhibition of key enzymes involved in tumor growth and proliferation, such as thioredoxin reductase (TrxR), which is crucial for maintaining redox balance in cancer cells .

Antimicrobial Activity

In addition to antitumor effects, preliminary investigations into the antimicrobial properties of this class of compounds have indicated activity against both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to oximes have demonstrated inhibition against Staphylococcus aureus and Escherichia coli in disk diffusion assays . This suggests potential application in treating bacterial infections.

Neuroprotective Effects

Another area of interest is the neuroprotective effects observed in animal models. Chronic administration of similar oxime compounds has been shown to enhance the expression of cytoprotective genes in dopaminergic neurons, indicating a possible role in neurodegenerative disease management . This aligns with findings that highlight the importance of oxidative stress reduction in neuroprotection.

Case Studies and Experimental Findings

  • Antitumor Efficacy : A study evaluating various oxime derivatives showed that certain compounds exhibited IC50 values as low as 700 nM against specific cancer cell lines, indicating potent antitumor activity .
  • Antimicrobial Testing : In a comparative study, several oxime compounds were tested against standard microbial strains using the disk diffusion method. Compounds demonstrated zones of inhibition ranging from 10 mm to 25 mm, suggesting varying degrees of antimicrobial effectiveness .
  • Neuroprotective Mechanisms : Research involving animal models indicated that chronic treatment with oxime derivatives resulted in significant upregulation of genes associated with cellular protection against oxidative stress, such as superoxide dismutase (SOD) and catalase .

Q & A

Q. What are the optimal synthetic conditions for preparing (Z)-configured oxime derivatives?

Methodological Answer: The synthesis typically involves condensation reactions between hydroxylamine derivatives and carbonyl precursors under controlled conditions. For example, ethanol solutions of reactants are stirred at elevated temperatures (e.g., 328–338 K) for 12–24 hours, followed by recrystallization from ethanol or acetonitrile to isolate the product . Yield optimization (e.g., ~65–80%) is achieved by controlling stoichiometry, solvent polarity, and reaction time.

Q. How can the Z-configuration of the oxime group be confirmed experimentally?

Methodological Answer: The Z-configuration is verified using X-ray crystallography to resolve intramolecular hydrogen bonds (e.g., O–H···N interactions) and dihedral angles between aromatic rings . Complementary techniques include ¹H NMR to observe deshielded oxime protons and IR spectroscopy to detect N–O stretching vibrations (~1600–1650 cm⁻¹) .

Q. What spectroscopic methods are recommended for structural validation?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons, hydroxyl groups, and trifluoromethyl signals. For example, ¹H NMR of similar oximes shows peaks at δ 8.2–8.5 ppm for oxime protons .
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical during synthesis?

Methodological Answer:

  • Use fume hoods to avoid inhalation of volatile intermediates (e.g., ethanol, dichloromethane).
  • Wear nitrile gloves and eye protection when handling hydroxylamine derivatives, which may cause skin irritation .
  • Store the compound in airtight containers at 277–283 K to prevent decomposition .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved for structurally similar oximes?

Methodological Answer:

  • Variable-temperature NMR : Resolve overlapping signals by analyzing temperature-dependent chemical shifts (e.g., hydrogen-bonded protons) .
  • 2D NMR (COSY, NOESY) : Identify coupling patterns and spatial proximities between protons .
  • Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

Q. What strategies improve crystallization of oxime derivatives for X-ray studies?

Methodological Answer:

  • Solvent selection : Use mixed solvents (e.g., ethanol/dichloromethane) to slow nucleation .
  • Temperature gradients : Gradual cooling (e.g., 5 K/day) promotes single-crystal growth .
  • Additives : Introduce trace amounts of co-solvents (e.g., acetonitrile) to stabilize intermolecular hydrogen bonds .

Q. How can reaction yields be enhanced for large-scale synthesis?

Methodological Answer:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 h to 2–4 h) while maintaining yields >70% .
  • Catalytic systems : Employ Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., condensation reactions) .

Q. What experimental design considerations mitigate organic degradation during long-term studies?

Methodological Answer:

  • Temperature control : Store samples at 277 K with desiccants to minimize thermal degradation .
  • Light exclusion : Use amber glassware to prevent photolysis of the oxime group .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1–1.0 wt% to inhibit radical-mediated decomposition .

Q. How can computational modeling predict biological activity of this oxime?

Methodological Answer:

  • Molecular docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using crystallographic data from analogous compounds .
  • QSAR models : Correlate substituent effects (e.g., trifluoromethyl hydrophobicity) with bioactivity metrics .
  • MD simulations : Assess conformational stability of the Z-isomer in aqueous vs. lipid membranes .

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